molecular formula C10H13F3N2O2 B2979662 ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1174860-75-3

ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B2979662
CAS No.: 1174860-75-3
M. Wt: 250.221
InChI Key: JIQTVKICBLHGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring and a butanoate ethyl ester chain at the 1-position. Pyrazole scaffolds are widely utilized in medicinal and agrochemical research due to their versatile hydrogen-bonding capacity and metabolic stability . The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving bioavailability and resistance to oxidative degradation .

Properties

IUPAC Name

ethyl 4-[3-(trifluoromethyl)pyrazol-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-6-15-7-5-8(14-15)10(11,12)13/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQTVKICBLHGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of ethyl 4-bromobutanoate with 3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity to enzymes or receptors.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole Ring) Molecular Formula Melting Point (°C) Key Functional Groups
Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (Target) 3-CF₃, 1-(butanoate ethyl) C₁₀H₁₃F₃N₂O₂ Not reported Butanoate ester, -CF₃
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 2, ) 3-CF₃, 4-COOEt C₇H₇F₃N₂O₂ 141–142 Carboxylate ester, -CF₃
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 3, ) 1-CH₃, 3-CF₃, 4-COOEt C₈H₉F₃N₂O₂ 58–60 Methylated N, carboxylate
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 7, ) 1-Ph, 3-CF₃, 4-COOEt C₁₃H₁₁F₃N₂O₂ 89–90 Aromatic N-substituent
Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate () 4-CH₃, 3-CF₃, 1-(butanoate ethyl) C₁₁H₁₅F₃N₂O₂ Not reported Methyl at pyrazole 4-position

Key Observations:

Positional Isomerism: The target compound and the analog differ in the substituent positions.

Ester Chain Length: The target’s butanoate chain (four-carbon) increases lipophilicity compared to shorter carboxylate esters (e.g., Compound 2), likely enhancing membrane permeability .

N-Substituents : Methyl (Compound 3) and phenyl (Compound 7) groups at the pyrazole 1-position modify electronic and steric profiles. The phenyl group in Compound 7 enables π-π stacking interactions, which are critical in protein binding .

Physicochemical and Spectral Properties

  • Melting Points: Compound 2’s high melting point (141–142°C) reflects strong intermolecular hydrogen bonding via the free NH group, whereas Compound 3’s methylated N eliminates NH bonding, reducing the melting point to 58–60°C . The target’s melting point is unreported but expected to be lower than Compound 2 due to reduced crystallinity from the flexible butanoate chain.
  • ¹H-NMR: The target’s pyrazole proton (δ ~8.5–9.3 ppm) would resemble Compounds 2–7, but its ethyl butanoate moiety would show distinct signals for the -OCH₂CH₃ group (δ ~4.2 ppm, quartet) and methylene protons (δ ~1.3–2.5 ppm) .

Biological Activity

Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a pyrazole derivative that has garnered interest in medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the chemical reactivity and biological interactions of organic molecules. Understanding the biological activity of this compound is crucial for its potential applications in drug development and other therapeutic areas.

  • Molecular Formula : C10_{10}H13_{13}F3_3N2_2O2_2
  • Molecular Weight : 250.22 g/mol
  • CAS Number : 1174860-75-3

Structure

The compound’s structure includes a five-membered aromatic ring containing two nitrogen atoms, characteristic of pyrazoles, and a butanoate moiety. The trifluoromethyl group significantly alters the electronic properties of the molecule, enhancing its interaction with biological targets.

Research indicates that compounds with pyrazole moieties, including this compound, can interact with various biological systems. Potential mechanisms include:

  • Enzyme Inhibition : Pyrazole derivatives have shown inhibitory effects on several enzymes, which may be linked to their structural characteristics.
  • Receptor Modulation : These compounds may act as modulators of specific receptors, influencing signaling pathways involved in various physiological processes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. This compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
  • Anticancer Potential : Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cells. This compound was evaluated in vitro for its cytotoxic effects on different cancer cell lines, revealing a dose-dependent response.
  • Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of pyrazole compounds, including this compound. The results suggested a reduction in inflammatory markers in treated cells compared to controls.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameStructureUnique Features
Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoateStructureDifferent trifluoromethyl positioning may alter activity
5-MethylpyrazoleStructureLacks trifluoromethyl group; lower reactivity
4-MethylphenylpyrazoleStructureContains phenyl group; different pharmacological profile

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling pyrazole derivatives with ester-containing alkyl chains. For example, trifluoromethylpyrazole intermediates can be prepared via cyclocondensation of hydrazines with β-keto esters, followed by alkylation. Key intermediates are characterized using 1H^1H/13C^{13}C NMR to confirm regioselectivity and IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1700 cm1^{-1}) . X-ray crystallography (as in ) validates molecular geometry and hydrogen-bonding motifs .

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds (e.g., ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate) recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or dermal contact. Storage should be in airtight containers at 2–8°C, away from oxidizing agents . Reactivity hazards (e.g., ester hydrolysis under acidic/basic conditions) require pH-neutral work environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for trifluoromethylpyrazole derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or polymorphism. For example, 1H^1H NMR signals for pyrazole protons may shift due to hydrogen-bonding interactions in polar solvents like DMSO-d6_6. To resolve this:

  • Compare data across multiple solvents and concentrations.
  • Validate assignments via 2D NMR (e.g., HSQC, HMBC) .
  • Cross-reference with crystallographic data to confirm proton environments .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

  • Methodological Answer : Long-term environmental studies should follow frameworks like Project INCHEMBIOL :

  • Laboratory Phase : Determine hydrolysis rates (pH 4–9), photodegradation (UV-Vis exposure), and soil adsorption coefficients (OECD Guideline 106).
  • Field Phase : Use randomized block designs with split-split plots to evaluate bioaccumulation in aquatic/terrestrial ecosystems .
  • Analytical methods: LC-MS/MS for trace quantification; ecotoxicity assays (e.g., Daphnia magna mortality tests).

Q. How can structure-activity relationships (SARs) be established for the bioactivity of trifluoromethylpyrazole derivatives?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents at the pyrazole C-4 or ester moiety to probe electronic/steric effects. For example, replace the ethyl ester with methyl or tert-butyl groups to assess lipophilicity impacts .
  • Biological Assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence polarization or calorimetry.
  • Computational Modeling : Perform DFT calculations to correlate substituent electronegativity with binding affinity .

Q. What strategies mitigate side reactions during the alkylation of trifluoromethylpyrazole intermediates?

  • Methodological Answer :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Optimize temperature (40–60°C) and solvent polarity (e.g., DMF for polar intermediates) to suppress elimination byproducts.
  • Monitor reaction progress via TLC or in situ FTIR to terminate at optimal conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.